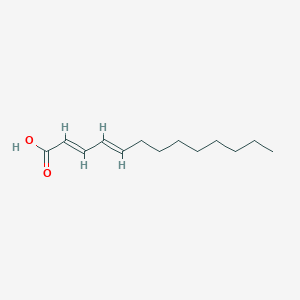![molecular formula C30H28Cl2N2. 2 HCl B600811 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride CAS No. 856841-95-7](/img/structure/B600811.png)
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Overview
Description
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C30H30Cl4N2. It is a derivative of piperazine and is known for its applications in pharmaceutical research, particularly as an impurity standard for certain antihistamines like cetirizine dihydrochloride and meclozine dihydrochloride .
Mechanism of Action
Target of Action
The primary target of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
As an H1-antihistamine , this compound binds to the H1 receptor, preventing histamine from binding and exerting its effects . This results in a reduction of allergic symptoms.
Biochemical Pathways
Upon binding to the H1 receptor, this compound inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions.
Pharmacokinetics
As an h1-antihistamine, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The binding of this compound to the H1 receptor leads to a reduction in the symptoms of allergies, such as itching, redness, and swelling . It may also have antiemetic properties, as it is an impurity of Buclizine, an antiemetic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as an impurity standard for antihistamines like cetirizine dihydrochloride and meclozine dihydrochloride.
Biological Studies: The compound is studied for its potential effects on biological systems, particularly in the context of its antihistamine properties.
Chemical Research: It serves as a reference material in various chemical analyses and studies.
Comparison with Similar Compounds
Similar Compounds
Cetirizine Dihydrochloride: An antihistamine used to treat allergic reactions.
Meclozine Dihydrochloride: Another antihistamine with similar applications.
Uniqueness
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is unique due to its specific structure, which allows it to serve as an impurity standard for multiple antihistamines. This makes it valuable in ensuring the purity and efficacy of pharmaceutical products .
Properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQNCKNBPYHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346451-15-8, 856841-95-7 | |
| Record name | 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















